![molecular formula C15H16O4 B12439315 4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5,6-Dihidroyangonina es un derivado de la yangonina, una lactona aislada de la planta de kava (Piper methysticum). Se ha demostrado que este compuesto exhibe posibles actividades antibacterianas y antifúngicas . Es una de las seis kavalactonas principales que se encuentran en la planta de kava .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de 5,6-Dihidroyangonina implica la biosíntesis a partir de coumaroil-CoA y malonil-CoA . Las rutas sintéticas suelen implicar el uso de cromatografía líquida de ultra alta resolución (UHPLC) para la separación e identificación de kavalactonas . Las condiciones de reacción a menudo incluyen el uso de disolventes no alcohólicos o disolventes sin agua para evitar la isomerización .
Métodos de producción industrial: Los métodos de producción industrial para 5,6-Dihidroyangonina no están ampliamente documentados. Los procesos de extracción y purificación de la planta de kava son pasos cruciales. El uso de métodos UHPLC-UV para determinar las kavalactonas en Piper methysticum (kava) es una práctica común .
Análisis De Reacciones Químicas
Tipos de reacciones: La 5,6-Dihidroyangonina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que exhibe posibles actividades antibacterianas y antifúngicas, lo que sugiere que puede participar en reacciones que involucran estas propiedades .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran 5,6-Dihidroyangonina incluyen cloroformo y metanol, ya que es ligeramente soluble en estos disolventes . Las condiciones de reacción a menudo implican mantener un rango de temperatura de 119-122 °C .
Productos principales formados: Los productos principales formados a partir de las reacciones de 5,6-Dihidroyangonina incluyen varios derivados que exhiben actividades antibacterianas y antifúngicas .
Aplicaciones Científicas De Investigación
La 5,6-Dihidroyangonina tiene una amplia gama de aplicaciones de investigación científica. Se ha demostrado que exhibe posibles actividades antibacterianas y antifúngicas, lo que la convierte en un compuesto valioso en el campo de la investigación de enfermedades infecciosas . Además, se utiliza en el desarrollo de estándares analíticos para varios fines de investigación .
Mecanismo De Acción
El mecanismo de acción de la 5,6-Dihidroyangonina implica su afinidad de unión para el receptor cannabinoide CB1, donde actúa como agonista . Esto sugiere que el sistema endocannabinoide podría contribuir a sus efectos. Además, se ha encontrado que potencia los receptores GABA A, lo que puede contribuir a sus propiedades ansiolíticas . Estudios adicionales han demostrado su capacidad para inhibir la monoaminooxidasa, con una preferencia moderada por la isoenzima B .
Comparación Con Compuestos Similares
Compuestos similares:
- Yangonina
- Metisticina
- Dihidrometisticina
- Desmetoxilangonina
Singularidad: La 5,6-Dihidroyangonina es única debido a su afinidad de unión específica para el receptor cannabinoide CB1 y sus posibles actividades antibacterianas y antifúngicas . Si bien compuestos similares como la yangonina y la metisticina también exhiben algunas de estas propiedades, la estructura molecular específica y los efectos de la 5,6-Dihidroyangonina la convierten en un compuesto distinto en el campo de las kavalactonas .
Propiedades
IUPAC Name |
4-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCIWVJOBQVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
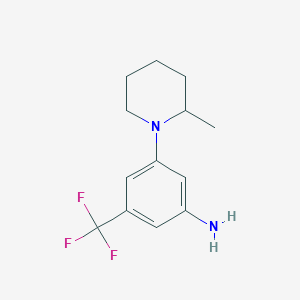
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
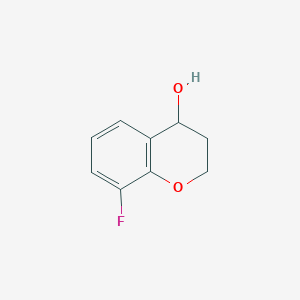
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
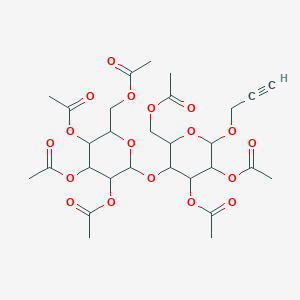
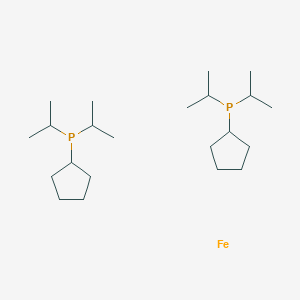
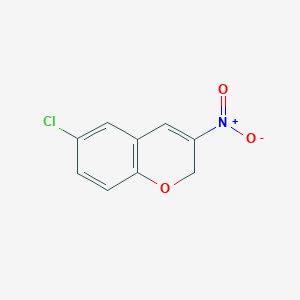
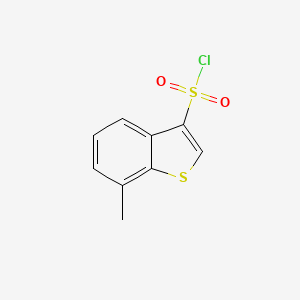

![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
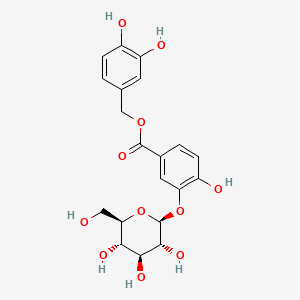
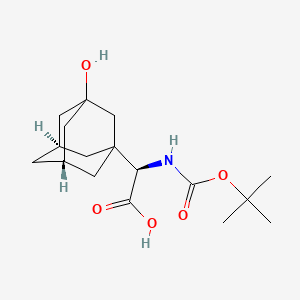
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
